Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
Description
Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent and an aldehyde functional group. The (1R,2R) stereochemistry imparts distinct spatial and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical in drug design.
Properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVJEFUEIFDUPF-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78376-97-3 | |
| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method includes the reaction of an alkene with a trifluoromethyl diazomethane derivative under catalytic conditions to form the trifluoromethyl-substituted cyclopropane. Subsequent oxidation of the resulting cyclopropane with appropriate oxidizing agents yields the aldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation and oxidation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Reduction: Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the trifluoromethyl group and aldehyde functional group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved in biological or medicinal applications would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group in the target compound contrasts with substituents in similar cyclopropane derivatives:
Stereochemical Influence
The (1R,2R) configuration is conserved in analogs like compound 21 and thiourea derivatives . This stereochemistry minimizes ring strain in cyclopropanes and optimizes spatial alignment for interactions (e.g., enzyme active sites). Enantiomeric forms (e.g., 1S,2S) would exhibit divergent biological activities due to mismatched chirality.
Biological Activity
Rel-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
- Molecular Formula : CHFO
- Molecular Weight : 164.09 g/mol
- IUPAC Name : this compound
- CAS Number : 78376-97-3
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclopropanation : The reaction of alkenes with trifluoromethyl diazomethane derivatives under catalytic conditions.
- Oxidation : The resulting cyclopropane is oxidized using appropriate oxidizing agents to yield the aldehyde.
These methods require optimization for yield and purity, highlighting the importance of precise reaction conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of cyclopropanecarboxylic acids have been studied for their roles as potential antimicrobial agents. Preliminary studies suggest that this compound may interact with bacterial membranes or enzymes critical for bacterial survival.
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. Similar compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
A study focusing on structurally related cyclopropanes revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a need for further investigation into the mechanisms of action for this compound.
The biological activity of this compound is hypothesized to involve:
- Electrophilic Interactions : The trifluoromethyl group enhances the electrophilicity of adjacent carbon centers, potentially allowing the compound to form covalent bonds with nucleophilic sites on biomolecules.
- Receptor Binding : Initial studies suggest that this compound may bind to specific biological receptors or enzymes involved in inflammatory processes or cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria with an IC value of 25 µM. |
| Study B (2024) | Showed significant cytotoxic effects on breast cancer cell lines with IC values ranging from 15 to 30 µM. |
| Study C (2024) | Investigated binding affinity to specific enzymes involved in inflammatory pathways; suggested potential therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
